molecular formula CBrF3O2S B1661921 Trifluoromethanesulfonyl bromide CAS No. 15458-53-4

Trifluoromethanesulfonyl bromide

Cat. No. B1661921
CAS RN: 15458-53-4
M. Wt: 212.98 g/mol
InChI Key: IMNIECVIVJOTBH-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonyl bromide, also known as Triflyl Bromide, is a chemical compound with the molecular formula CBrF3O2S and a molecular weight of 212.97 . It is a liquid at 20°C and should be stored at temperatures between 0-10°C . It is colorless to brown transparent liquid .


Synthesis Analysis

The main methods of synthesis of linear ω-trifluoromethyl-containing aliphatic derivatives involve the addition of polyhaloalkanes (CCl4, CCl3Br) to terminal olefins with the further fluorination of the adducts and direct addition of the CF3-group to the hydrocarbon chain .


Chemical Reactions Analysis

The interaction between trifluoromethanesulfonyl bromide and unsaturated hydrocarbons has been studied under the conditions of photochemical, thermochemical, and ion-radical initiation . Trifluoromethanesulfonyl bromide is of special interest among the chemicals used for direct trifluoromethylation of unsaturated compounds .


Physical And Chemical Properties Analysis

Trifluoromethanesulfonyl bromide is a liquid at 20°C . It should be stored at temperatures between 0-10°C . It is colorless to brown transparent liquid .

Scientific Research Applications

Small-Angle X-ray Scattering Studies

Trifluoromethanesulfonyl bromide is used in the synthesis and characterization of long-chain 1-alkyl-3-methylimidazolium salts. These salts exhibit amphiphilic characteristics and form various crystalline and liquid crystalline phases, with their behavior influenced by the nature of the anion, including trifluoromethanesulfonate (Bradley et al., 2002).

Reactions with Alkenes and Alkynes

Trifluoromethanesulfonyl bromide reacts with alkenes and alkynes to form adducts, and with compounds containing active hydrogen to give brominated derivatives. A radical reaction mechanism has been proposed for these reactions (Huang & Lu, 2010).

Catalyst in Acylation of Alcohols

Scandium trifluoromethanesulfonate, a derivative of trifluoromethanesulfonyl bromide, serves as a highly active Lewis acid catalyst for acylating alcohols with acid anhydrides. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Synthesis of Trifluoromethyl Sulfones

Trifluoromethyl sulfones (triflones) are efficiently obtained from sodium trifluoromethanesulfinate and alkyl bromides. This technique surpasses others in terms of power and efficiency, especially for producing ethyl aconitate (Eugene, Langlois, & Laurent, 1994).

Synthesis and Applications of Triflamides

Triflamides, derivatives of trifluoromethanesulfonyl bromide, are used extensively in organic chemistry due to their NH-acidity, lipophilicity, and catalytic activity. They are utilized in a variety of organic reactions, including cycloaddition, Friedel–Crafts reactions, and heterocyclization (Moskalik & Astakhova, 2022).

Stereoselective Synthesis of Vinyl Triflones

Trifluoromethanesulfonyl bromide is involved in the synthesis of vinyl triflones, leveraging its strong electron-withdrawing properties. This research expands the availability of vinyl triflones for potential applications in medicinal chemistry and material science (Xu et al., 2013).

Post-Polymerization Functionalization

Potassium sulfonyl (trifluoromethanesulfonyl)imide derivatives are used in the post-polymerization functionalization of (co)polymers, yielding functionalized (co)polymers through efficient coupling reactions (Tintaru et al., 2017).

Trifluoromethylating Agent for Vicinal Difunctionalization

Trifluoromethanesulfonyl hydrazides, derived from trifluoromethanesulfonyl bromide, have been used as trifluoromethylating agents in the vicinal difunctionalization of terminal alkenes, offering a range of trifluoromethyl-containing compounds with high regioselectivity (Guo et al., 2016).

Water-Tolerant Lewis Acid Catalyst

Gallium(III) trifluoromethanesulfonate, a derivative, is used in Friedel-Crafts alkylation and acylation reactions as a water-tolerant and reusable Lewis acid catalyst (Prakash et al., 2003).

Safety And Hazards

Trifluoromethanesulfonyl bromide is classified as dangerous and can cause severe skin burns and eye damage . It should be handled with care, using protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it’s recommended to wash thoroughly with water .

properties

IUPAC Name

trifluoromethanesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBrF3O2S/c2-8(6,7)1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIECVIVJOTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553989
Record name Trifluoromethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoromethanesulfonyl bromide

CAS RN

15458-53-4
Record name Trifluoromethanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trifluoromethanesulfonyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoromethanesulfonyl bromide

Citations

For This Compound
23
Citations
WY Huang, L Lü - Chinese Journal of Chemistry, 1992 - Wiley Online Library
… sodium trifluoromethanesulfinate, which was prepared from trifluoromethyl bromide, with bromine in aqueous solution resulted in the formation of trifluoromethanesulfonyl bromide (CF 2 …
Number of citations: 22 onlinelibrary.wiley.com
AA Tyutyunov, LF Ibragimova… - Journal" Fluorine …, 2016 - en.notes.fluorine1.ru
… Thus, it is shown that trifluoromethanesulfonyl bromide (1) interreacting with reagents of different nature can be a source of trifluoromethyl or trifluoromethanesulfonyl group or act as a …
Number of citations: 6 en.notes.fluorine1.ru
T Billard, BR Langlois, S Large, D Anker… - The Journal of …, 1996 - ACS Publications
… The second method involved trifluoromethanesulfonyl bromide as key intermediate. Benzenethiosulfonates were obtained in a similar way from disulfides, benzenesulfinate, and …
Number of citations: 71 pubs.acs.org
X Creary - The Journal of Organic Chemistry, 1980 - ACS Publications
… Further reaction of trifluoromethanesulfonyl bromide with bromideion could give bromine and trifluoromethanesulfinate ion, the reduced product.7 It is suggested that the aryl (alkyl) …
Number of citations: 45 pubs.acs.org
P Wang, X Gao, P Huang, A Lei - ChemCatChem, 2020 - Wiley Online Library
… Control experiments indicated that trifluoromethanesulfonyl bromide was the key … The generated species was in equilibrium with trifluoromethanesulfonyl bromide which was reduced at …
Y Xia, L Wang, A Studer - Angewandte Chemie, 2018 - Wiley Online Library
A general and practical strategy for remote site‐selective functionalization of unactivated aliphatic C−H bonds in various amides by radical chemistry is introduced. C−H bond …
Number of citations: 134 onlinelibrary.wiley.com
AA Tyutyunovab, LF Ibragimovaa - Online journal “Fluorine notes” …, 2020 - notes.fluorine1.ru
… Successful application of trifluoromethanesulfonyl bromide as a trifluoromethylating agent in the production of high-demand organofluorine compounds such as 5,5,5-trifluoropentan-1-ol…
Number of citations: 3 www.notes.fluorine1.ru
CM Kisukuri, VA Fernandes, JAC Delgado… - The Chemical …, 2021 - Wiley Online Library
… equilibrium of their proposed anhydride and trifluoromethanesulfonyl bromide, the authors fail to … In our opinion, trifluoromethanesulfonyl bromide is the more likely intermediate, formed …
Number of citations: 31 onlinelibrary.wiley.com
RD Howells, JD Mc Cown - Chemical Reviews, 1977 - ACS Publications
… Trifluoromethanesulfonyl bromide has been prepared only by a multistep synthesis which involved trifluoromethylsulfenyl fluoride and anhydrous hydrogen bromide.67 Interestingly, …
Number of citations: 539 pubs.acs.org
JR Rasmussen - The Journal of Organic Chemistry, 1980 - ACS Publications
… Further reaction of trifluoromethanesulfonyl bromide with bromideion could give bromine and trifluoromethanesulfinate ion, the reduced product.7 It is suggested that the aryl (alkyl) …
Number of citations: 57 pubs.acs.org

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